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Compound of Interest

Compound Name: Vanillyl alcohol

Cat. No.: B149863 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol) is a versatile aromatic compound widely

utilized in the flavor and fragrance industry.[1][2][3] Derived from vanillin, it imparts a mild,

sweet, balsamic, and vanilla-like aroma and flavor to a variety of products.[1][2][3] Its creamy

and sweet organoleptic properties make it a valuable ingredient in food, beverages, and

cosmetic formulations.[1][4] This document provides detailed application notes, experimental

protocols, and key data for the effective use of vanillyl alcohol in research and product

development.

Physicochemical Properties and Odor Profile
A comprehensive understanding of the physicochemical properties and detailed odor profile of

vanillyl alcohol is essential for its application.

Table 1: Physicochemical Properties of Vanillyl Alcohol
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Property Value Reference

CAS Number 498-00-0 [1][5]

Molecular Formula C₈H₁₀O₃ [1][3]

Molecular Weight 154.16 g/mol [3]

Appearance
White to off-white crystalline

powder
[3]

Melting Point 113-115 °C [3]

Boiling Point 293 °C [3]

Solubility

Soluble in hot water, ethanol,

ether, benzene, and oils.[1] 2

mg/mL at 20 °C in water.

[1]

pKa 9.75 [3]

Vapor Pressure
0.0003 hPa @ 20°C; 0.0005

hPa @ 25°C
[1]

Stability

Stable under normal

temperatures and pressures.

Incompatible with strong

oxidizing agents.

Table 2: Odor Profile of Vanillyl Alcohol
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Descriptor Intensity (%)

Vanilla 88.7

Sweet 86.34

Phenolic 64.16

Balsamic 63.95

Creamy 61.64

Powdery 52.83

Smoky 45.06

Spicy 44.97

Caramellic 40.23

Source: Compiled from industry sensory panel data.[1]

Applications in Flavor and Fragrance
Vanillyl alcohol is a FEMA GRAS (Generally Recognized as Safe) substance (FEMA Number

3737), making it suitable for a wide range of applications in food and fragrance.[2][5][6]

Table 3: Recommended Use Levels of Vanillyl Alcohol
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Application Recommended Concentration Range

Flavor Applications

Beverages (non-alcoholic) 5 - 20 ppm

Ice Cream, Desserts 10 - 50 ppm

Baked Goods 20 - 100 ppm

Chewing Gum 50 - 200 ppm

Fragrance Applications

Perfumes and Colognes 0.1 - 2.0%

Soaps and Shampoos 0.2 - 1.0%

Lotions and Creams 0.1 - 0.5%

Air Fresheners 0.5 - 2.0%

Note: These are general guidelines. Optimal concentrations should be determined through

empirical testing for each specific formulation.

Experimental Protocols
Sensory Evaluation
1. Quantitative Descriptive Analysis (QDA) of Vanillyl Alcohol Flavor Profile

Objective: To quantitatively describe the sensory attributes of vanillyl alcohol in a model

beverage.

Materials:

Vanillyl alcohol solution (e.g., 10 ppm in sweetened water)

Reference standards for flavor attributes (e.g., vanillin for "vanilla," sucrose solution for

"sweet," etc.)

Unstructured line scales (15 cm) anchored with "low" and "high" intensity labels
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Trained sensory panel (8-12 panelists)

Sensory booths with controlled lighting and ventilation

Protocol:

Panelist Training: Train panelists on the flavor lexicon for vanilla-like compounds. Present

reference standards to anchor the intensity ratings for each attribute on the line scale.

Sample Preparation: Prepare a solution of vanillyl alcohol at the desired concentration in

the chosen beverage base.

Evaluation: Present panelists with the coded sample in a randomized order.

Data Collection: Instruct panelists to rate the intensity of each identified sensory attribute

(e.g., sweet, creamy, balsamic, smoky) on the provided line scales.

Data Analysis: Convert the markings on the line scales to numerical data. Analyze the data

using statistical methods such as Analysis of Variance (ANOVA) to determine significant

differences in attribute intensities. Visualize the results using a spider web plot.

2. Triangle Test for Differentiating Vanillyl Alcohol from Vanillin

Objective: To determine if a perceptible difference exists between vanillyl alcohol and vanillin

at a given concentration.

Materials:

Vanillyl alcohol solution (e.g., 15 ppm in a neutral base)

Vanillin solution (e.g., 15 ppm in the same neutral base)

Identical, coded sample cups

Trained or consumer panel (minimum 24 panelists for statistical significance)

Protocol:
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Sample Preparation: Prepare the two solutions.

Presentation: Present each panelist with three coded samples. Two of the samples will be

identical (either both vanillin or both vanillyl alcohol), and one will be different. The order of

presentation should be randomized for each panelist (e.g., AAB, ABA, BAA, ABB, BAB,

BBA).

Evaluation: Instruct panelists to identify the "odd" or "different" sample.

Data Analysis: Tally the number of correct identifications. Use a statistical table for triangle

tests (based on the number of panelists and the desired significance level, typically p < 0.05)

to determine if the number of correct answers is statistically significant.

Analytical Chemistry
1. Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of Vanillyl Alcohol

Objective: To identify and quantify vanillyl alcohol in a flavor or fragrance formulation.

Materials:

Gas chromatograph coupled with a mass spectrometer (GC-MS)

Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent)

Helium carrier gas

Vanillyl alcohol standard

Solvent for sample dilution (e.g., dichloromethane or methanol)

Sample for analysis

Protocol:

Sample Preparation: Dilute the sample containing vanillyl alcohol in an appropriate solvent

to a concentration within the calibrated range of the instrument.

GC-MS Conditions:
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Injector Temperature: 250 °C

Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 10

°C/min, and hold for 5 minutes.

Carrier Gas Flow: 1 mL/min (constant flow).

MS Transfer Line Temperature: 280 °C

Ion Source Temperature: 230 °C

Mass Range: m/z 40-300

Analysis: Inject a known volume of the prepared sample into the GC-MS.

Data Interpretation: Identify the vanillyl alcohol peak by its retention time and mass

spectrum (characteristic ions: m/z 154, 137, 124, 109, 93, 77, 65, 51). Quantify the amount

of vanillyl alcohol by comparing the peak area to a calibration curve generated from

standards of known concentrations.

2. Gas Chromatography-Olfactometry (GC-O) for Aroma Profile Analysis

Objective: To identify the specific aroma contribution of vanillyl alcohol in a complex mixture.

Materials:

Gas chromatograph with a sniffing port (olfactometry port)

Trained sensory assessors

Same GC column and conditions as described for GC-MS

Protocol:

Sample Preparation: Prepare the sample as for GC-MS analysis.

GC-O Analysis: The effluent from the GC column is split, with one part going to a standard

detector (e.g., FID) and the other to the heated sniffing port.

Methodological & Application
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Sensory Assessment: A trained assessor sniffs the effluent from the olfactometry port and

records the time, duration, and a description of each aroma perceived.

Data Correlation: Correlate the aroma events recorded by the assessor with the peaks on

the chromatogram to identify the compound responsible for each scent. This allows for the

specific aroma contribution of vanillyl alcohol to be determined within the context of the

entire formulation.

Signaling Pathways
The perception of flavor and fragrance is a complex process involving the interaction of volatile

and non-volatile molecules with specific receptors in the olfactory and gustatory systems. While

the precise signaling pathway for vanillyl alcohol has not been definitively elucidated, a

hypothesized pathway can be proposed based on its structural similarity to other known flavor

compounds and the general mechanisms of taste and smell.

Hypothesized Olfactory Signaling Pathway
Vanillyl alcohol's characteristic sweet, balsamic, and vanilla-like aroma is perceived through

the olfactory system. It is hypothesized that vanillyl alcohol molecules, upon inhalation, bind

to specific Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs) located

on the cilia of olfactory sensory neurons in the nasal cavity. This binding event is proposed to

initiate a downstream signaling cascade.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols: Vanillyl Alcohol in the
Flavor and Fragrance Industry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b149863#use-of-vanillyl-alcohol-in-flavor-and-
fragrance-industry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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